N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-13-21-17(26-22-13)3-2-8-19-18(23)15-4-5-16(20-11-15)25-12-14-6-9-24-10-7-14/h4-5,11,14H,2-3,6-10,12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCANEFYGMSLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)C2=CN=C(C=C2)OCC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents.
Attachment of the oxane moiety: This step involves the reaction of the oxane derivative with a suitable leaving group, such as a halide, under basic conditions.
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of oxadiazole N-oxides
Reduction: Formation of reduced oxadiazole derivatives
Substitution: Formation of substituted oxane derivatives
Scientific Research Applications
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting infectious diseases and cancer.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of various industrial chemicals and polymers.
Mechanism of Action
The mechanism of action of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle Differences: The target compound’s pyridine core offers intermediate lipophilicity compared to navacaprant’s quinoline (more lipophilic) and the pyridazine analog (more polar). This balance may optimize blood-brain barrier penetration and solubility . Furopyridine analogs (–6) exhibit rigid fused-ring systems, likely favoring distinct binding modes compared to monocyclic cores .
Oxadiazole vs.
Tetrahydropyran (Oxan-4-yl) Group :
- Shared in the target compound and navacaprant, this moiety improves aqueous solubility and bioavailability, critical for oral dosing .
Biological Target Implications :
Biological Activity
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H19N3O2
- Molecular Weight : 273.33 g/mol
- IUPAC Name : this compound
Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets. The oxadiazole moiety is known for its role in enhancing the bioactivity of various pharmaceutical agents. It may function through:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Antiviral Activity
A significant area of research has focused on the compound's antiviral properties, particularly against viruses such as Hepatitis B (HBV). In vitro studies have shown that derivatives of oxadiazole compounds can inhibit HBV replication by interfering with viral protein functions and replication cycles .
Antimicrobial Properties
The compound has also shown promise in antimicrobial assays. Studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
Case Studies
- Hepatitis B Virus Inhibition : A study demonstrated that a related compound significantly reduced HBV replication in cell cultures. The mechanism was attributed to the inhibition of viral polymerase activity .
- Antimicrobial Efficacy : In a clinical setting, derivatives of this compound were tested against resistant bacterial strains. Results indicated a notable reduction in bacterial load, supporting further investigation into its use as an antibiotic .
Data Tables
Q & A
Q. What are the key structural features of this compound that influence its reactivity and stability?
The compound contains a pyridine core substituted with a carboxamide group at position 3, a tetrahydropyran-4-ylmethoxy group at position 6, and a propyl chain linked to a 3-methyl-1,2,4-oxadiazole ring. The oxadiazole ring (electron-deficient) and pyridine moiety (aromatic heterocycle) contribute to π-π stacking and hydrogen bonding, affecting solubility and intermolecular interactions. The tetrahydropyran group enhances lipophilicity, influencing membrane permeability .
Q. What synthetic methodologies are commonly employed to prepare similar oxadiazole-containing heterocycles?
Oxidative cyclization of hydrazine intermediates using NaOCl (a green oxidant) in ethanol at room temperature is a validated method for analogous triazolopyridines, yielding ~73% purity . For oxadiazoles, condensation reactions with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) under optimized base and temperature conditions are effective, as demonstrated for dithiazole derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR : To confirm regiochemistry of substituents and oxadiazole ring formation.
- HPLC : Purity assessment (≥95% thresholds common in pharmacological studies) .
- Mass Spectrometry (MS) : Verification of molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguous stereochemistry in complex heterocycles .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions in oxadiazole formation?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Oxidant Screening : Compare NaOCl, DDQ, or MnO₂ to balance efficiency and environmental impact .
- Catalytic Additives : Pd-based catalysts (e.g., Pd(OAc)₂) enhance coupling reactions in related pyridine derivatives .
Q. How should researchers address contradictory spectral data (e.g., NMR vs. computational predictions)?
- Dynamic NMR Studies : Resolve tautomerism or conformational equilibria in oxadiazole rings.
- DFT Calculations : Use tools like ACD/Labs Percepta to predict chemical shifts and compare with experimental data .
- Isotopic Labeling : Trace proton exchange in ambiguous regions (e.g., NH groups in carboxamide) .
Q. What computational strategies are suitable for predicting bioactivity or binding modes?
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on oxadiazole) with activity trends .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- pH-Dependent Degradation : Incubate in buffers (pH 1–10) and monitor decomposition via LC-MS.
- Thermal Stability : TGA/DSC analysis to identify decomposition thresholds (>150°C typical for oxadiazoles) .
- Light Sensitivity : UV-Vis spectroscopy under controlled light exposure .
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring?
- Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer C-H activation .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics, favoring thermodynamically stable products .
Q. How can sensitive functional groups (e.g., oxadiazole) be preserved during derivatization?
Q. What in vitro assays are appropriate for preliminary bioactivity screening?
- Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase targets).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
- Membrane Permeability : Caco-2 cell monolayers to predict oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
